molecular formula C12H21N5 B14874267 N4-(2-aminoethyl)-N2-cyclohexylpyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2-cyclohexylpyrimidine-2,4-diamine

Cat. No.: B14874267
M. Wt: 235.33 g/mol
InChI Key: VMBPOHFZWTUVIT-UHFFFAOYSA-N
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Description

N4-(2-aminoethyl)-N2-cyclohexylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an aminoethyl group and a cyclohexyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-aminoethyl)-N2-cyclohexylpyrimidine-2,4-diamine typically involves the reaction of a pyrimidine derivative with an appropriate amine. One common method is the condensation reaction between 2,4-diaminopyrimidine and cyclohexylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2-cyclohexylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N4-(2-aminoethyl)-N2-cyclohexylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2-cyclohexylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine
  • N4-(2-aminoethyl)-N2-phenylpyrimidine-2,4-diamine
  • N4-(2-aminoethyl)-N2-benzylpyrimidine-2,4-diamine

Uniqueness

N4-(2-aminoethyl)-N2-cyclohexylpyrimidine-2,4-diamine is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N-cyclohexylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H21N5/c13-7-9-14-11-6-8-15-12(17-11)16-10-4-2-1-3-5-10/h6,8,10H,1-5,7,9,13H2,(H2,14,15,16,17)

InChI Key

VMBPOHFZWTUVIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=N2)NCCN

Origin of Product

United States

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